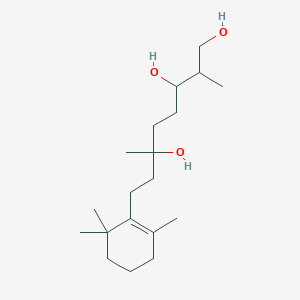
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting their properties.
類似化合物との比較
Similar Compounds
Retinol: Shares a similar cyclohexene ring structure but differs in the functional groups attached.
β-Ionone: Another compound with a cyclohexene ring, used in the fragrance industry.
Ketoisophorone: A related compound with a similar backbone but different functional groups.
Uniqueness
2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octane-1,3,6-triol is unique due to its combination of multiple hydroxyl groups and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
90375-63-6 |
|---|---|
分子式 |
C19H36O3 |
分子量 |
312.5 g/mol |
IUPAC名 |
2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octane-1,3,6-triol |
InChI |
InChI=1S/C19H36O3/c1-14-7-6-10-18(3,4)16(14)8-11-19(5,22)12-9-17(21)15(2)13-20/h15,17,20-22H,6-13H2,1-5H3 |
InChIキー |
GRNKMQHDBOOXQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)(CCC(C(C)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


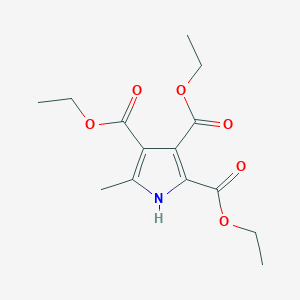
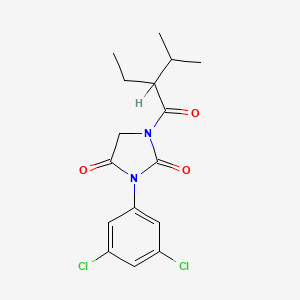
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
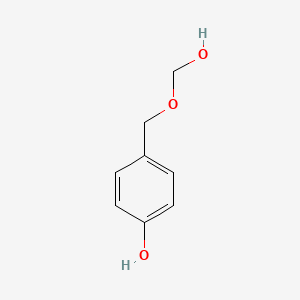

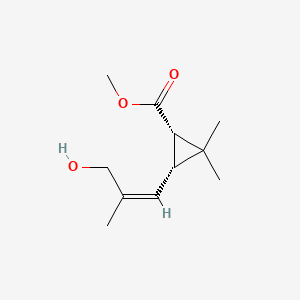
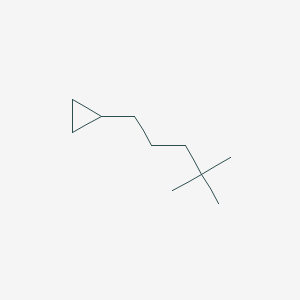
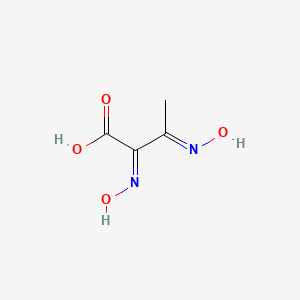
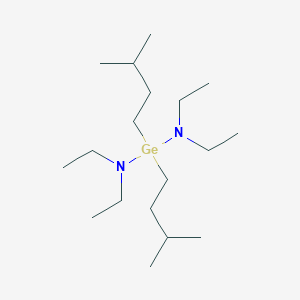
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
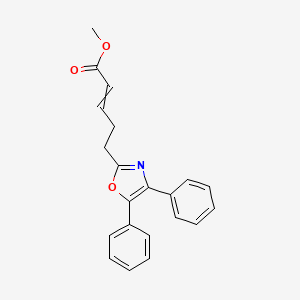
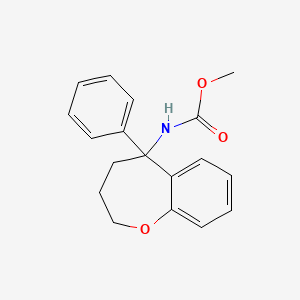
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
